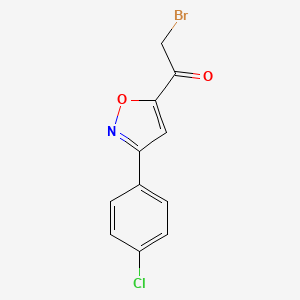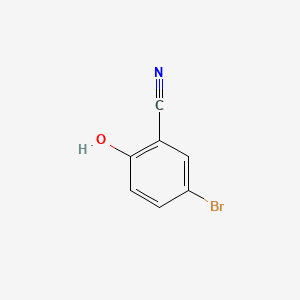![molecular formula C11H8F3N3O2 B1273678 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 499771-21-0](/img/structure/B1273678.png)
5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
説明
The compound of interest, 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, is a derivative of the 1,2,3-triazole class. Triazoles are a group of heterocyclic compounds that have three nitrogen atoms in a five-membered ring, which makes them interesting for various chemical and pharmaceutical applications due to their unique structural properties.
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of azides and ynamides or alkynes in cycloaddition reactions. For instance, a ruthenium-catalyzed cycloaddition protocol has been developed to synthesize 5-amino-1,2,3-triazole-4-carboxylic acid derivatives, which can be further modified to create various biologically active compounds . Another method for synthesizing triazole derivatives, such as 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, involves the reaction of phenyl acetylene with sodium azide and methyl iodide, followed by oxidation steps .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be determined experimentally using techniques like X-ray diffraction and can also be optimized using computational methods . The structure of these compounds is crucial as it influences their chemical reactivity and physical properties, such as optical susceptibilities and hyperpolarizability .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including alkylation, nitration, and acetylation. For example, 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid can be alkylated with methyl iodide or nitrated to form different derivatives . Acetylation reactions can lead to the formation of mono- or diacetylated products, depending on the reaction conditions . Additionally, triazoles can undergo the Dimroth rearrangement, which is a structural rearrangement that can be influenced by reaction conditions such as temperature and the presence of acetic anhydride .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the presence of substituents on the triazole ring can affect the compound's susceptibility to fragmentation under electron impact, as observed in mass spectral studies . The optical properties, such as birefringence and hyperpolarizability, are also dependent on the molecular structure and can be calculated using theoretical methods . The spectroscopic characteristics, including NMR and FTIR, provide insights into the structural and conformational features of these compounds .
科学的研究の応用
Synthesis and Chemical Properties
- 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid and its derivatives play a crucial role as intermediates in the synthesis of various drugs. A method involving phenyl acetylene as a raw material has been developed for synthesizing triazole derivatives, showcasing the importance of these compounds in drug synthesis due to their easy availability and high stereoselectivity (Liu et al., 2015).
- The structural properties of similar triazole compounds, like 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, have been extensively studied, highlighting their significant role in chemical synthesis and the formation of various derivatives (Shtabova et al., 2005).
Applications in Material Science
- Triazole derivatives are used in the synthesis and characterization of metal complexes, which exhibit interesting properties like luminescence. This is evident in the synthesis of Cd(II) and Zn(II) complexes using 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, showcasing the compound's utility in material science and potential applications in electronics and photonics (Zhao et al., 2014).
Antimicrobial Applications
- The synthesis of various substituted 1,2,3-triazoles, including those derived from 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, has been explored for their antimicrobial activities. These studies provide insight into the potential use of these compounds in developing new antimicrobial agents (Holla et al., 2005).
Photophysical Chemistry
- 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid has been used in the synthesis of novel compounds for fluorescence imaging, such as in the detection of mercury ions. This demonstrates its importance in developing chemical sensors and imaging agents for various applications (He et al., 2020).
特性
IUPAC Name |
5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c1-6-9(10(18)19)15-16-17(6)8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJLZHQBWAUKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384417 | |
| Record name | 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
499771-21-0 | |
| Record name | 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499771-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















